Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is a compound characterized by the presence of both tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups on the amino group of D-phenylalanine. This compound has the molecular formula C₃₀H₃₂N₂O₆ and a molecular weight of 516.58 g/mol. It is commonly used as a building block in peptide synthesis due to its stability and versatility in
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine itself doesn't have a specific mechanism of action. However, when incorporated into peptides, the D-phenylalanine residue can alter the peptide's conformation and interaction with other molecules due to its steric hindrance and different hydrogen bonding potential compared to the natural L-enantiomer []. The specific mechanism depends on the designed peptide sequence and its target interaction.
The synthesis of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine typically involves several steps:
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is primarily used in:
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine shares structural similarities with several other compounds, which can be compared based on their functional groups, applications, and reactivity:
Compound Name | Structural Features | Similarity |
---|---|---|
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | Contains Fmoc and Boc protecting groups | 1.00 |
Fmoc-3-(Boc-aminomethyl)-L-phenylalanine | Similar protecting groups but different stereochemistry | 0.95 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Contains a similar fluorenylmethoxycarbonyl group | 0.95 |
Boc-DL-phenylalanine | Only contains a single Boc protecting group | 0.90 |
Boc-L-valine | Simple structure with only one Boc group | 0.85 |
These compounds highlight the versatility of protecting groups in peptide chemistry while emphasizing the unique properties conferred by the specific arrangements of functional groups present in Boc-4-(Fmoc-aminomethyl)-D-phenylalanine .